4-Amino-5-chloro-2-methylbenzoic acid is an organic compound with the molecular formula . This compound features an amino group at the 4-position, a chlorine atom at the 5-position, and a methyl group at the 2-position of the benzoic acid structure. It is recognized for its role in various chemical and pharmaceutical applications, particularly as an intermediate in drug synthesis and as a reagent in biochemical studies .
The biological activity of 4-amino-5-chloro-2-methylbenzoic acid is significant due to its interaction with various molecular targets. The presence of both amino and chloro groups allows it to modulate enzyme activities and receptor interactions. This compound has been studied for its potential roles in inhibiting certain metabolic pathways, making it of interest in pharmacological research .
The synthesis of 4-amino-5-chloro-2-methylbenzoic acid typically involves several steps:
This method is efficient and can be scaled up for industrial production while maintaining high yields and purity.
4-Amino-5-chloro-2-methylbenzoic acid has diverse applications:
Interaction studies involving 4-amino-5-chloro-2-methylbenzoic acid focus on its binding affinity to specific enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. The compound's unique functional groups contribute to its ability to influence biological pathways, which is critical for drug development .
Several compounds share structural similarities with 4-amino-5-chloro-2-methylbenzoic acid. Here are some notable examples:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 2-Amino-5-chloro-3-methylbenzoic acid | Lacks chlorine at the 5-position | Different positioning of functional groups |
| 4-Chloro-2-methylbenzoic acid | Lacks amino group at the 4-position | Absence of amino functionality |
| 5-Chloro-2-methylbenzoic acid | Lacks amino group at the 4-position | Presence of methyl but absence of amino group |
| 4-Aminobenzoic acid | Lacks chlorine atom | Different halogen substitution |
The uniqueness of 4-amino-5-chloro-2-methylbenzoic acid lies in its combination of both an amino group and a chlorine atom on the benzoic acid ring. This specific arrangement imparts distinct chemical properties that enhance its reactivity and utility in various applications compared to other similar compounds .
The compound features a benzoic acid backbone substituted with amino (-NH₂), chloro (-Cl), and methyl (-CH₃) groups at positions 4, 5, and 2, respectively. This substitution pattern creates a steric and electronic profile distinct from simpler benzoic acid derivatives.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈ClNO₂ | |
| Molecular Weight | 185.61 g/mol | |
| CAS Registry Number | 2168299-07-6 | |
| Synonyms | G11995; SCHEMBL10915062 |
The amino group at position 4 contributes basicity (predicted pKa ~4.38), while the electron-withdrawing chloro group at position 5 enhances the acidity of the carboxylic acid moiety. The methyl group at position 2 introduces steric hindrance, influencing conformational flexibility and receptor binding.